Enantiomeric Purity Specification: (R)- vs. (S)-Enantiomer Selection for Chiral Pool Synthesis
The target (R)-enantiomer is supplied at ≥95% chemical purity with explicit (R)-stereochemistry specified by the CAS registry 1263284-18-9 and the SMILES notation embedding the [C@@H] chiral descriptor . The (S)-enantiomer bears a distinct CAS number and reversed optical rotation. In diastereoselective alkylations or transition-metal-catalyzed couplings proceeding via stereoretentive or stereoinvertive pathways, substitution of (R)- with (S)-enantiomer directly inverts the absolute configuration of downstream intermediates, altering pharmacological target engagement and patent composition-of-matter claims [1].
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | ≥95% purity (R)-enantiomer, SMILES CC(C)(C)[Si](C)(C)O[C@@H](CBr)c1ccccc1F |
| Comparator Or Baseline | (S)-enantiomer: reversed stereochemistry at C1, distinct CAS number (not 1263284-18-9) |
| Quantified Difference | Inversion of absolute configuration; opposite sign of specific rotation; ≥95% purity specification available for both enantiomers independently |
| Conditions | Chiral HPLC or polarimetry verification per vendor Certificate of Analysis |
Why This Matters
Incorrect enantiomer procurement leads to opposite stereochemical outcome in downstream chiral drug syntheses, invalidating pharmacological data and patent filings.
- [1] One-Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α-Bromoarylketones and Fluoroalcohols. Adv. Synth. Catal. 2023, yields 60–93%, ee 85–98%. https://advanced.onlinelibrary.wiley.com (accessed 2026-05-06). View Source
